molecular formula C22H18ClN3OS B4564545 3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole

3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B4564545
M. Wt: 407.9 g/mol
InChI Key: GNDWWDNMVHCULF-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C22H18ClN3OS and its molecular weight is 407.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.0859111 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives have been synthesized through various methods, demonstrating versatile reactivity and the potential for creating a wide array of biologically active molecules. For example, derivatives have been created to investigate their enzyme inhibition properties, particularly against lipase and α-glucosidase, showcasing significant activity which suggests potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015). Additionally, structural analysis through X-ray diffraction and DFT calculations provides insights into the molecular geometry and electronic properties of such compounds (Șahin et al., 2011).

Enzyme Inhibition

  • The synthesized compounds have been evaluated for their potential as enzyme inhibitors, with some showing promising anti-lipase and anti-α-glucosidase activities. This suggests their potential application in treating diseases related to enzyme malfunction or overactivity (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial and Anticancer Activities

  • Investigations into the antimicrobial activities of new 1,2,4-triazole derivatives have shown that some compounds possess good or moderate activities against various microorganisms, indicating potential use as novel antimicrobial agents (Bektaş et al., 2010). Additionally, some triazole derivatives have been evaluated for their anticancer activities, suggesting the possibility of developing new therapeutic agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Corrosion Inhibition

  • The compounds have also been studied for their potential as corrosion inhibitors for metals in acidic media, with some demonstrating high efficiency. This implies applications in industrial settings to protect metals from corrosion, which can lead to significant economic benefits and safety improvements (Li et al., 2007).

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c1-27-18-13-11-16(12-14-18)15-28-22-25-24-21(19-9-5-6-10-20(19)23)26(22)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDWWDNMVHCULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
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3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
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3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
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3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
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3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole
Reactant of Route 6
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3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole

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